Unveiling Vitronectin (367-378): A Key Player in Cellular Dynamics
Unveiling Vitronectin (367-378): A Key Player in Cellular Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The vitronectin-derived peptide, encompassing amino acid residues 367-378, is a crucial component of the larger vitronectin glycoprotein (B1211001), a key player in a multitude of physiological and pathological processes. This peptide, with the sequence GKKQRFRHRNRKG, is situated within the heparin-binding domain of vitronectin and has garnered significant interest for its role in cell adhesion, signaling, and the maintenance of pluripotent stem cells. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of vitronectin (367-378), offering valuable insights for researchers in cell biology and drug development.
Discovery and Core Attributes
The vitronectin (367-378) peptide was identified as a functional heparin-binding fragment of the multifunctional glycoprotein vitronectin.[1] Vitronectin itself is known for its involvement in processes such as cell growth, angiogenesis, and metastasis.[2] The 367-378 fragment, in particular, has been shown to be a critical mediator of cellular interactions with the extracellular matrix.
One of the defining characteristics of this peptide is its high density of basic amino acid residues, which underpins its ability to interact with negatively charged molecules like heparin and cell surface proteoglycans. This interaction is pivotal for its biological activities, including promoting the adhesion and undifferentiated proliferation of human pluripotent stem cells.
Quantitative Analysis of Molecular Interactions
While specific quantitative binding data for the isolated vitronectin (367-378) peptide is not extensively available in publicly accessible literature, the interactions of the broader heparin-binding domain and full-length vitronectin have been characterized. This data provides a foundational understanding of the peptide's potential binding affinities.
| Interaction | Binding Partner(s) | Reported Affinity (Kd) | Key Findings |
| Vitronectin - Heparin | Heparin | Not explicitly quantified for the 367-378 peptide. Full-length vitronectin exhibits complex binding kinetics.[3] | The heparin-binding domain is crucial for vitronectin's biological activity.[4] The interaction is influenced by the conformational state and multimerization of vitronectin.[5][6] |
| Vitronectin (367-378) - Integrin | αvβ5 Integrin | Not explicitly quantified. | Binding is atypical for integrins as it is divalent cation-independent and targets the basic amino acid sequence of the peptide.[7] |
| Heparin-Binding Domain - Integrin | β3 Integrin Subunit | Not explicitly quantified. | This interaction is sufficient to mediate positive effects on IGF-I signaling.[8][9] |
Experimental Protocols
Detailed experimental protocols for the specific characterization of the vitronectin (367-378) peptide are often proprietary or described within broader experimental contexts. However, based on established methodologies for similar peptides and the full-length protein, the following outlines can be adapted by researchers.
Heparin-Binding Affinity Assessment (Surface Plasmon Resonance - SPR)
This protocol provides a framework for quantifying the interaction between vitronectin (367-378) and heparin.
Objective: To determine the binding kinetics and affinity (Kd) of vitronectin (367-378) for heparin.
Materials:
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Biotinylated heparin
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Streptavidin-coated SPR sensor chip
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SPR instrument (e.g., Biacore)
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Vitronectin (367-378) peptide
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Running buffer (e.g., HBS-EP+)
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Regeneration solution (e.g., high salt buffer)
Methodology:
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Surface Preparation: Immobilize biotinylated heparin onto the streptavidin-coated sensor chip.
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Analyte Preparation: Prepare a series of dilutions of the vitronectin (367-378) peptide in running buffer.
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Binding Analysis: Inject the peptide solutions over the heparin-functionalized surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Regeneration: After each peptide injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound peptide.
Cell Adhesion Assay
This protocol outlines a method to assess the ability of vitronectin (367-378) to mediate cell adhesion, particularly through αvβ5 integrin.
Objective: To quantify the adhesion of cells expressing αvβ5 integrin to surfaces coated with vitronectin (367-378).
Materials:
-
96-well tissue culture plates
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Vitronectin (367-378) peptide
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Cells expressing αvβ5 integrin (e.g., specific cancer cell lines or transfected cell lines)
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Blocking buffer (e.g., BSA in PBS)
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Cell staining reagent (e.g., crystal violet)
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Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with varying concentrations of the vitronectin (367-378) peptide. Incubate to allow for adsorption.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking buffer.
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Cell Seeding: Seed the cells into the coated wells and incubate for a defined period to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with crystal violet. After washing and solubilizing the dye, measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.
Western Blot for Signaling Protein Phosphorylation
This protocol details the investigation of the signaling pathways activated by vitronectin (367-378), focusing on the phosphorylation of FAK and ERK.
Objective: To detect the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) in response to vitronectin (367-378) stimulation.
Materials:
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Cells responsive to vitronectin signaling
-
Vitronectin (367-378) peptide
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Cell lysis buffer
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Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-phospho-ERK, anti-total-ERK)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Western blotting equipment
Methodology:
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Cell Stimulation: Culture cells to the desired confluency and then serum-starve them to reduce basal signaling. Stimulate the cells with the vitronectin (367-378) peptide for various time points.
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Cell Lysis: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of FAK and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of FAK and ERK phosphorylation.
Signaling Pathways and Logical Relationships
The heparin-binding domain of vitronectin, which includes the 367-378 sequence, is implicated in crucial signaling events that regulate cell behavior. One key pathway involves the enhancement of growth factor signaling, such as that of Insulin-like Growth Factor I (IGF-I).
References
- 1. The heparin binding domain of S-protein/vitronectin binds to complement components C7, C8, and C9 and perforin from cytolytic T-cells and inhibits their lytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. New insights into heparin binding to vitronectin: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
